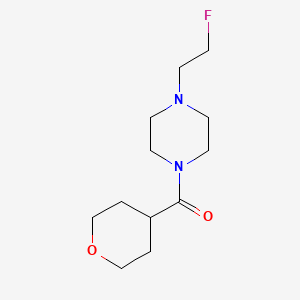
(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring substituted with a 2-fluoroethyl group, and a tetrahydro-2H-pyran-4-yl group attached via a methanone linkage. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
The ketone group in this compound can react with Wittig reagents to produce various substituted alkene compounds. Additionally, the ketone group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.32 g/mol. Other physical and chemical properties such as boiling point, density, flash point, refractive index, acidity coefficient (pKa), and water solubility would require more specific experimental data for accurate determination .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : A key aspect of scientific research involving compounds like "(4-(2-fluoroethyl)piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone" is the synthesis of novel derivatives and their thorough characterization. For instance, the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing piperazine moiety offer insights into the structural basis for their potential biological activity and applications in drug design (Lv et al., 2013).
Molecular Interaction Studies : Understanding the molecular interactions of such compounds, especially those with specific receptors, is crucial. Research on molecular interactions of antagonists with cannabinoid receptors using molecular orbital methods provides valuable information on conformational dynamics and receptor affinity, which could be relevant for the design of compounds with targeted biological activities (Shim et al., 2002).
Biological Activity and Applications
Antibacterial and Antifungal Agents : The synthesis and characterization of new pyrazole and isoxazole derivatives with potential antibacterial and antifungal properties highlight the role of such compounds in developing new therapeutic agents. The antibacterial and antifungal screening of these derivatives indicates their potential utility in combating microbial infections (Sanjeeva et al., 2022).
Photophysical Properties : The study of photophysical properties of asymmetric pyrene derivatives with electron donors and acceptors, including compounds with piperazine groups, can lead to applications in environmentally responsive probes and the design of photostable fluorophores. Such research contributes to the development of materials for optical and electronic applications (Niko et al., 2015).
Advanced Materials and Catalysis
Synthesis of Heterocycles : The interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides leading to novel heterocycles showcases the potential of piperazine derivatives in synthesizing complex molecules for pharmaceutical and material science applications (Svetlana et al., 2015).
Catalysis : The introduction of piperazine-based dicationic Bronsted acidic ionic salts for the synthesis of (thio)barbituric acid derivatives demonstrates the utility of such compounds in catalyzing chemical reactions, highlighting their potential in synthetic chemistry and pharmaceutical manufacturing (Darvishzad et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c13-3-4-14-5-7-15(8-6-14)12(16)11-1-9-17-10-2-11/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZWNQSKVRKQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCN(CC2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Hydroxymethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2945076.png)
![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)
![3,5-dimethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2945081.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2945087.png)
![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)


![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)
![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)
![3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole](/img/structure/B2945095.png)
![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)
![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)